molecular formula C21H21N5O B2663844 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251626-92-2

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Cat. No.: B2663844
CAS No.: 1251626-92-2
M. Wt: 359.433
InChI Key: LMFXGYOWVUNMNS-UHFFFAOYSA-N
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Description

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex organic compound belonging to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, aldehydes, and amines under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of methyl, phenyl, and amino groups differentiates it from other triazolopyrimidine derivatives .

Properties

IUPAC Name

5-methyl-7-(2-methylanilino)-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-8-6-7-11-18(15)22-19-14-16(2)26-20(23-19)24-25(21(26)27)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFXGYOWVUNMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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